molecular formula C14H18N4O B6629631 N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B6629631
M. Wt: 258.32 g/mol
InChI Key: NTXPYIVLGCUMRP-VXGBXAGGSA-N
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Description

N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity, coupled with an aminocyclohexyl group, enhancing its chemical reactivity and interaction with biological systems.

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-11-5-1-2-6-12(11)17-14(19)10-9-16-18-8-4-3-7-13(10)18/h3-4,7-9,11-12H,1-2,5-6,15H2,(H,17,19)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXPYIVLGCUMRP-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyridine core through cyclization reactions involving appropriate precursors. The aminocyclohexyl group is then introduced via nucleophilic substitution or reductive amination reactions. The final step often involves the formation of the carboxamide group through amidation reactions using reagents such as carbodiimides or acid chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system, due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The aminocyclohexyl group enhances its binding affinity to these targets, while the pyrazolo[1,5-a]pyridine core modulates its biological activity. This compound can inhibit or activate specific signaling pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide
  • N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxylate
  • N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxylamide

Uniqueness

This compound stands out due to its unique combination of the aminocyclohexyl group and the pyrazolo[1,5-a]pyridine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets highlights its versatility compared to similar compounds.

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